5,6,7,8-Tetrahydroquinoline

Descripción general

Descripción

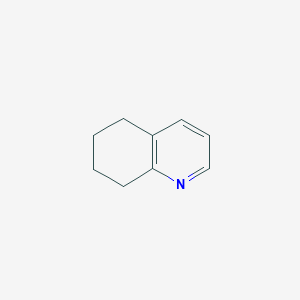

5,6,7,8-Tetrahydroquinoline: is an organic compound with the molecular formula C₉H₁₁N . It is a derivative of quinoline, where the benzene ring is partially hydrogenated. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Lithiation and Carbon Dioxide Reaction: One common method involves the lithiation of 5,6,7,8-tetrahydroquinoline followed by reaction with carbon dioxide to form carboxylic esters.

Reaction with Trimethylsilyl Isocyanate: Another method involves the reaction of the 8-lithio derivative of this compound with trimethylsilyl isocyanate, followed by mild hydrolysis to yield carboxamides and thio-carboxamides.

Industrial Production Methods:

Análisis De Reacciones Químicas

Formation of N-Oxide Derivatives

THQ undergoes oxidation to form 5,6,7,8-tetrahydroquinoline 1-oxide , a key intermediate for Boekelheide rearrangement:

| Reagent System | Conditions | Product | Application |

|---|---|---|---|

| Oxone/TlOAc/PhI | H₂O-MeCN, RT | N-oxide (crystalline) | Boekelheide rearrangement |

| H₂O₂ or MCPBA | Acidic or neutral conditions | N-oxide | Medicinal chemistry |

The N-oxide structure is stabilized by O–H···O hydrogen bonds with water molecules, forming a three-dimensional network .

Substitution and Cyclization Reactions

THQ participates in nucleophilic substitutions and cyclizations to form fused heterocycles:

Pyrimidoquinoline Derivatives

Reaction with thiourea or urea under alkaline conditions yields pyrimido[4,5-b]quinolines:

Silylation and Thioamidation

With trimethylsilyl isothiocyanate:

Boekelheide Rearrangement

The N-oxide derivative of THQ undergoes Boekelheide rearrangement to form substituted quinolines, critical for synthesizing bioactive molecules:

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| THQ 1-oxide | Thermal or acidic | 8-Substituted quinolines | Medicinal intermediates |

This reaction is exploited in drug discovery, particularly for antimalarial and anticancer agents .

Functionalization at the 8-Position

The 8-position of THQ is highly reactive, enabling diverse derivatization:

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Synthesis: 5,6,7,8-Tetrahydroquinoline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmacological Research: This compound and its derivatives have been studied for their potential pharmacological activities, including anticancer, antiviral, and antioxidant properties

Industry:

Mecanismo De Acción

Comparación Con Compuestos Similares

Quinoline: The parent compound, quinoline, differs by having an unsaturated benzene ring.

5,6,7,8-Tetrahydroquinoxaline: Another similar compound, differing by having a nitrogen atom in the benzene ring.

Uniqueness:

Actividad Biológica

5,6,7,8-Tetrahydroquinoline (THQ) is a bicyclic compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, antioxidant activity, and potential applications in cancer therapy.

Chemical Structure and Synthesis

This compound is characterized by its fused ring structure, which contributes to its biological activity. Various synthetic methods have been developed to produce THQ derivatives, often involving one-pot reactions or microwave-assisted synthesis to enhance yields and functionalization options. For instance, recent studies have reported efficient syntheses of 4-quinolinyl substituted tetrahydroquinolines with promising pharmacological profiles .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of THQ and its derivatives against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of selected compounds derived from THQ:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-5a | A2780 (ovarian carcinoma) | 0.6 | Induces ROS production and mitochondrial dysfunction |

| 3a | HeLa (cervical carcinoma) | 0.8 | Cell cycle arrest in G0/G1 phase |

| 5a | HT-29 (colorectal carcinoma) | 1.2 | Inhibition of microtubule polymerization |

| 2b | MSTO-211H (mesothelioma) | 1.5 | Induces apoptosis via mitochondrial pathways |

The compound (R)-5a was particularly noted for its ability to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in A2780 cells, leading to significant cytotoxicity . Additionally, compounds 3a , 5a , and 2b demonstrated notable cytotoxic effects across multiple cancer cell lines, suggesting a broad-spectrum anticancer potential .

The mechanisms underlying the biological activity of THQ derivatives are multifaceted:

- Mitochondrial Dysfunction : Many THQ compounds induce mitochondrial dysfunction by increasing ROS levels, which can trigger apoptosis in cancer cells. This is particularly relevant in targeting resistant cancer phenotypes that rely on altered metabolic pathways for survival .

- Cell Cycle Arrest : Certain THQ derivatives have been shown to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation. This effect may be linked to alterations in cyclin-dependent kinases and related signaling pathways .

- Microtubule Disruption : Some compounds exhibit anti-microtubule activity, which can disrupt mitotic spindle formation during cell division, contributing to their antiproliferative effects .

Antioxidant Activity

Apart from their anticancer properties, THQ derivatives also exhibit antioxidant activities. This dual role as both pro-oxidants and antioxidants can be leveraged therapeutically. For instance, certain analogs have been shown to enhance cellular antioxidant defenses while simultaneously inducing oxidative stress in cancer cells . This selective targeting of cancer cells based on their oxidative stress profiles represents a promising strategy in modern chemotherapy.

Case Studies

Several case studies illustrate the potential clinical applications of THQ derivatives:

- In Vitro Studies : A study evaluated the effects of a series of tetrahydroquinoline derivatives on human dermal microvascular endothelial cells and various tumor cell lines. The most potent compounds were further analyzed for their stereochemistry's influence on biological activity .

- Animal Models : Research involving animal models has demonstrated that specific THQ derivatives can significantly reduce tumor growth and metastasis when administered alongside established chemotherapeutic agents .

- Combination Therapies : Recent findings suggest that combining THQ derivatives with other anticancer agents may enhance therapeutic efficacy while reducing side effects associated with conventional treatments .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDGQEKUTLYWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146911 | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS] | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10500-57-9 | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10500-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10500-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6,7,8-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L786AAG56H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5,6,7,8-tetrahydroquinoline?

A1: The molecular formula of this compound is C9H11N, and its molecular weight is 133.19 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, mass spectrometry data is available for both this compound and its isomer, 1,2,3,4-tetrahydroquinoline. Their fragmentation patterns, influenced by the position of the saturated ring, have been characterized. Deuterated analogs of both isomers have also been analyzed to further understand the fragmentation mechanisms. []

Q3: What is a common starting material for the synthesis of this compound?

A3: Quinoline is commonly used as a starting material for the synthesis of this compound. Catalytic hydrogenation of quinoline, followed by isomerization, can lead to the formation of the desired product. []

Q4: Can 5,6,7,8-tetrahydroquinolines be synthesized from Mannich bases?

A4: Yes, a recent method utilizes Mannich bases as enone precursors in a domino reaction with an enolizable ketone and ammonia. This environmentally friendly method, promoted by Montmorillonite K-10, provides a regioselective pathway for synthesizing diverse polysubstituted pyridines and 5,6,7,8-tetrahydroquinolines. []

Q5: How are this compound-8-carboxamides and thiocarboxamides prepared?

A5: Reacting the 8-lithio derivative of this compound with trimethylsilyl isocyanate or isothiocyanate, followed by hydrolysis, offers a convenient one-step synthesis for these compounds. []

Q6: Can di-isopropylcyanamide be used to synthesize 8-cyano-5,6,7,8-tetrahydroquinolines?

A6: Yes, di-isopropylcyanamide is an effective reagent for converting 8-lithio-5,6,7,8-tetrahydroquinolines into their corresponding 8-cyano derivatives. Interestingly, 8,8-dicyano derivatives are not formed during this reaction. []

Q7: What factors influence the reaction of 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline with silyl isothiocyanates?

A7: Solvent polarity and the steric and electronic properties of the substituents on silicon significantly influence whether the reaction favors carbophilic attack (thioamidation) or silicophilic attack. []

Q8: Are there regioselective syntheses available for optically active methyl-substituted 5,6,7,8-tetrahydroquinolines?

A8: Yes, five different synthetic routes have been explored for the regioselective preparation of optically active (R)-5-methyl- and (R)-7-methyl-5,6,7,8-tetrahydroquinolines, starting from (+)-(R)-3-methylcyclohexanone. []

Q9: Do this compound derivatives exhibit anti-inflammatory activity?

A9: Yes, modifications of 8-benzylidene-5,6,7,8-tetrahydroquinolines, known for their antiulcer properties, have led to the development of compounds with notable in vivo anti-inflammatory activity. These include alkenes derived from 5,6,7,8-tetrahydroquinolines, analogs where the 8-benzylidene CH linkage is replaced, and 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines. [, ]

Q10: Have any this compound derivatives shown potential as antihypoxic agents?

A10: Yes, 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids and their pyridocinnoline derivatives, synthesized by reacting with substituted hydrazines, have demonstrated promising antihypoxic activity in normobaric hypoxia models. The presence and position of substituents on the phenyl ring significantly influence their activity. []

Q11: What is the antisecretory activity of 3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (tiquinamide)?

A11: Tiquinamide displays potent antisecretory activity in various animal models. It effectively inhibits basal and stimulated gastric acid secretion in rats, guinea pigs, cats, dogs, and monkeys. This suggests a potential therapeutic application in managing gastric acid secretion. [, , ]

Q12: What are the potential applications of 8-amino-5,6,7,8-tetrahydroquinoline derivatives in asymmetric catalysis?

A12: Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline, like CAMPY and Me-CAMPY, are promising ligands for Cp* metal complexes used in the asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines. These reactions are important for synthesizing biologically relevant alkaloids. While enantioselectivities are currently modest, achieving full conversion with hindered substrates highlights their potential for further development. []

Q13: Do this compound derivatives exhibit any affinity for dopamine receptors?

A13: N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline have been synthesized and tested for their affinity towards dopamine receptors. While they don't interact with the D-1 receptor, some derivatives, particularly those with N-n-propyl-N-phenylethylamino or N,N-di-n-propylamino groups, effectively displace spiperone from D-2 receptor binding sites. []

Q14: What is the significance of 2-methoxyl group-6-ketone-5,6,7,8-tetrahydroquinoline in pharmaceutical research?

A14: 2-methoxyl group-6-ketone-5,6,7,8-tetrahydroquinoline is a key intermediate in the synthesis of Huperzine A, a compound known for its potential therapeutic benefits in Alzheimer's disease. A five-step synthetic route has been developed, using readily available starting materials, to produce this crucial intermediate. []

Q15: What are the critical properties of this compound?

A15: The critical temperature of this compound is 746 ± 2 K, while its critical density is 304 ± 3 kg·mol-1. The critical pressure, derived from fitting procedures, is 3975 ± 40 kPa. This information is valuable for understanding the behavior of the compound under extreme conditions. []

Q16: How does the presence of this compound affect the hydrotreatment of 8-hydroxyquinoline?

A16: During the hydrotreatment of 8-hydroxyquinoline, it primarily undergoes hydrodeoxygenation through various pathways to form this compound. This highlights the compound's role as an intermediate in the hydrodenitrogenation network of quinoline. []

Q17: Have any computational studies been conducted on this compound derivatives?

A17: Yes, docking studies of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds within the active site of p38 mitogen-activated protein kinase (MAPK) have been performed. These studies aim to identify potential anti-inflammatory lead compounds. 2-(Pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine emerged as a promising candidate due to its favorable binding energy. []

Q18: How does the structure of this compound derivatives relate to their anti-inflammatory activity?

A18: The structure of this compound derivatives significantly impacts their anti-inflammatory activity. For instance, modifications to the 8-benzylidene group, replacement of the CH linkage in 8-benzylidene derivatives, and substitutions at the 2-position of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines all affect the potency and efficacy in models of inflammation. [, ]

Q19: How is this compound metabolized?

A19: While specific details about the metabolic pathways of this compound are not provided in the articles, its role as an intermediate in the hydrodenitrogenation of quinoline suggests that it likely undergoes further degradation or transformation in biological systems. Further research is needed to fully elucidate its metabolic fate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.